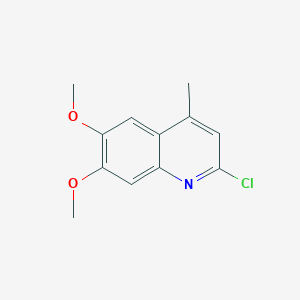

2-Chloro-6,7-dimethoxy-4-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,7-dimethoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-4-12(13)14-9-6-11(16-3)10(15-2)5-8(7)9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSDOYINPAVDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=C(C=C12)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651052 | |

| Record name | 2-Chloro-6,7-dimethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697793-63-8 | |

| Record name | 2-Chloro-6,7-dimethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6,7-dimethoxy-4-methylquinoline chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Introduction

This compound (CAS No: 697793-63-8) is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known chemical properties of this specific molecule. Given the limited specific literature on this exact derivative, this document leverages expert analysis of its structural components—the reactive 2-chloroquinoline system, the electron-donating methoxy groups, and the 4-methyl substituent—to provide a robust profile of its predicted reactivity, potential synthetic applications, and safe handling protocols.

Core Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental settings, dictating solubility, stability, and handling requirements. The known properties for this compound are summarized below.

Chemical Structure

The structure features a quinoline core with a chlorine atom at the C2 position, a methyl group at C4, and two methoxy groups at C6 and C7.

Caption: Chemical Structure Diagram

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 697793-63-8 | |

| Molecular Formula | C₁₂H₁₂ClNO₂ | |

| Molecular Weight | 237.68 g/mol | |

| Physical Form | Solid | |

| SMILES String | ClC1=NC(C(C(C)=C1)=C2)=CC(OC)=C2OC | |

| InChI Key | JWSDOYINPAVDIM-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a plausible synthetic route can be designed based on established quinoline chemistry. The most logical approach involves the cyclization to form the 4-methyl-6,7-dimethoxyquinolin-2-ol intermediate, followed by chlorination.

Proposed Synthetic Pathway

A likely synthetic strategy would adapt the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions.

-

Starting Material Selection : The synthesis would commence with 3,4-dimethoxyaniline, providing the C6 and C7 methoxy groups. The partner reagent would be ethyl acetoacetate, which supplies the remaining atoms for the pyridine ring, including the C4-methyl group.

-

Condensation & Cyclization : Reacting 3,4-dimethoxyaniline with ethyl acetoacetate under acidic catalysis (e.g., H₂SO₄) would lead to the formation of an enamine intermediate. Subsequent thermal cyclization of this intermediate yields 6,7-dimethoxy-4-methylquinolin-2-ol. The acid catalyst is crucial for promoting both the initial condensation and the final electrophilic cyclization onto the electron-rich aromatic ring.

-

Chlorination : The resulting quinolin-2-ol (which exists in tautomeric equilibrium with its quinolin-2-one form) is then converted to the target 2-chloro derivative. This is a standard transformation achieved by treating the quinolin-2-ol with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, making the carbon atom susceptible to nucleophilic attack by a chloride ion, ultimately replacing the hydroxyl group with chlorine.

Caption: Proposed Synthetic Workflow

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the 2-chloroquinoline core.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the quinoline ring is electron-deficient due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom. This makes the chlorine atom at this position a good leaving group, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This is the most important reaction for this class of compounds and is the foundation of its utility as a synthetic intermediate.

-

Mechanism : The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

-

Influence of Substituents :

-

Methoxy Groups (C6, C7) : These are electron-donating groups, which increase the electron density of the benzene portion of the ring system. While they do not directly participate in the SNAr reaction at C2, they can influence the overall electronic properties and solubility of the molecule.

-

Methyl Group (C4) : This group has a mild electron-donating effect. Its presence is primarily for steric and conformational influence on potential drug-receptor interactions in derivative molecules.

-

Caption: SNAr Reaction Pathway

Applications in Research and Drug Development

Substituted quinolines are privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific applications for this compound are not detailed in the literature, its structure strongly suggests its utility as a key building block for synthesizing novel bioactive agents.

-

Kinase Inhibitors : The related 4-chloro-6,7-dimethoxyquinoline is a crucial intermediate for anticancer drugs like cabozantinib, which are kinase inhibitors.[1] By analogy, the 2-chloro isomer serves as a valuable starting point for creating new libraries of compounds to screen for kinase inhibitory activity.

-

Antimalarial Agents : The 8-aminoquinoline scaffold is famous for its antimalarial properties, as seen in tafenoquine.[2] The reactivity of the 2-chloro group allows for the introduction of various amine-containing side chains, enabling the exploration of new antimalarial candidates.

-

G9a Inhibitors : Dimethoxyquinazoline analogues have been identified as inhibitors of the G9a enzyme, suggesting that dimethoxyquinoline scaffolds could also be explored for this target.[3]

The primary role of this compound is as a versatile electrophile for the synthesis of more complex molecules, allowing for the rapid diversification of the quinoline core to probe structure-activity relationships.

Experimental Protocols & Safety

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.

-

Hazard Identification : This compound is classified as acutely toxic if swallowed and causes serious eye irritation. The GHS classification is GHS06 (Danger).

-

Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.

-

Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid all contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place.

Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a self-validating framework for reacting this compound with a primary or secondary amine.

Objective : To synthesize a 2-amino-6,7-dimethoxy-4-methylquinoline derivative.

Materials :

-

This compound (1.0 eq)

-

Amine of choice (1.1 - 1.5 eq)

-

Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

-

Non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq)

-

Reaction vessel (e.g., round-bottom flask with condenser)

-

Stir plate and magnetic stir bar

-

TLC plates, developing chamber, and UV lamp

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure :

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen solvent (e.g., DMF).

-

Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen, ensuring a clean reaction profile.

-

-

Addition of Reagents : Add the amine (1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the stirring solution.

-

Causality: A slight excess of the amine ensures the complete consumption of the starting material. The base is essential to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to prevent it from competing with the amine nucleophile.

-

-

Heating and Monitoring : Heat the reaction mixture to an appropriate temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: TLC allows for real-time tracking of the consumption of the starting material and the appearance of the product spot. The reaction is deemed complete when the starting material spot is no longer visible by UV light.

-

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the solvent (DMF) and inorganic salts. The brine wash removes residual water from the organic layer.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-substituted quinoline derivative.

-

Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental data on the compound itself is sparse, its structural features provide a clear and reliable roadmap for its reactivity. The C2-chloro group serves as an excellent handle for introducing a wide variety of functional groups via Nucleophilic Aromatic Substitution, making it a valuable building block for creating novel molecules with potential therapeutic applications. The protocols and safety information provided herein offer a solid foundation for researchers to utilize this compound effectively and safely in their discovery efforts.

References

- ChemicalBook. (n.d.). 2,6-DIMETHOXY-4-METHYLQUINOLINE | 6340-55-2.

- BenchChem. (2025). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 697793-63-8.

-

Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research.

-

Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). PMC. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4.

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).

Sources

A Senior Application Scientist's Technical Guide to 2-Chloro-6,7-dimethoxy-4-methylquinoline (CAS: 697793-63-8)

Authored For: Drug Development Professionals & Medicinal Chemistry Researchers

Foreword: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific and potent interactions with biological targets. Within this privileged class of heterocycles, 2-Chloro-6,7-dimethoxy-4-methylquinoline emerges not as an end-product, but as a highly valuable and reactive intermediate. Its strategic placement of a methyl group, two activating methoxy groups, and a labile chlorine atom at the C2 position makes it a versatile precursor for constructing diverse molecular libraries. This guide provides an in-depth examination of its synthesis, characterization, reactivity, and potential applications, grounded in the principles of synthetic organic chemistry and drug discovery.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The identity and key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 697793-63-8 | |

| Molecular Formula | C₁₂H₁₂ClNO₂ | |

| Molecular Weight | 237.68 g/mol | |

| Appearance | Solid | |

| InChI Key | JWSDOYINPAVDIM-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)OC)OC)Cl |

Synthesis Strategy: The Gould-Jacobs Reaction & Subsequent Chlorination

The synthesis of this compound is efficiently achieved via a two-stage process. The foundational logic is to first construct the core quinoline ring system with the desired methoxy and methyl substituents, yielding a 4-hydroxyquinoline (or its quinolinone tautomer). This precursor is then subjected to a chlorination reaction to install the reactive chloro group at the 2-position. The Gould-Jacobs reaction provides a reliable and classical approach for the initial cyclization.

The causality behind this choice is twofold:

-

Convergent Assembly: The Gould-Jacobs reaction effectively combines two readily available starting materials, an aniline derivative and a β-ketoester equivalent, to rapidly build the bicyclic core.

-

Strategic Precursor Formation: The reaction inherently produces a hydroxyl group at the C4 position, which, while not the target, is a stepping stone. The subsequent chlorination step is a well-established transformation for converting such quinolinones into the desired 2-chloroquinolines.

Caption: Synthetic pathway for the target compound.

Field-Proven Experimental Protocol

Stage 1: Synthesis of 6,7-Dimethoxy-2-methylquinolin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,4-dimethoxyaniline (1.0 eq), diethyl 2-methylmalonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Condensation: Heat the mixture to approximately 150-160 °C. The initial reaction is a condensation to form an anilinomalonate intermediate, with the elimination of ethanol, which can be collected in the Dean-Stark trap to monitor reaction progress.

-

Thermal Cyclization: Once the initial condensation is complete, increase the temperature to around 240-250 °C. Maintain this temperature for 1-2 hours. This high thermal energy drives the intramolecular cyclization followed by the elimination of another molecule of ethanol to form the quinoline ring.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature, which typically induces precipitation of the product. Dilute the mixture with hexane or petroleum ether to facilitate further precipitation. Collect the solid product by vacuum filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction medium, and dry under vacuum. The resulting solid is 6,7-dimethoxy-2-methylquinolin-4-ol, which may be used in the next step without further purification.

Stage 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes) with the 6,7-dimethoxy-2-methylquinolin-4-ol (1.0 eq) from the previous step.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution as the starting material is consumed. The mechanism involves the conversion of the quinolinone to its Vilsmeier-type intermediate, which is then attacked by chloride ion to yield the 2-chloro product.

-

Work-up and Isolation: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The acidic aqueous mixture is then neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8. This will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a piece of the puzzle, and together they form a self-validating system.

| Technique | Expected Outcome |

| ¹H NMR | Signals corresponding to: two distinct singlets for the methoxy groups (~3.9-4.1 ppm, 3H each), a singlet for the C4-methyl group (~2.5-2.7 ppm, 3H), and distinct singlets or doublets for the aromatic protons on the quinoline core. |

| ¹³C NMR | Resonances for all 12 unique carbon atoms, including the C2 carbon bearing the chlorine (~150-155 ppm), the C4 carbon (~145-150 ppm), and the methyl and methoxy carbons in the aliphatic region. |

| Mass Spec. (MS) | A molecular ion cluster showing peaks at m/z 237 (for ³⁵Cl) and 239 (for ³⁷Cl) in an approximate 3:1 isotopic abundance ratio, confirming the presence of one chlorine atom. |

| HPLC | A single major peak under appropriate chromatographic conditions, allowing for the quantitative determination of purity (typically >95%). |

Reactivity & Application in Drug Discovery

The primary value of this compound lies in the reactivity of its C2-chloro substituent. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards Nucleophilic Aromatic Substitution (SₙAr) . This makes the chlorine atom an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles.

This reactivity is the gateway to creating libraries of novel compounds for biological screening. For instance, the broader class of 6,7-dimethoxyquinoline derivatives has shown significant promise as potent inhibitors of receptor tyrosine kinases like c-Met, which are implicated in cancer development.[1] By reacting this chloro-quinoline intermediate with various anilines, benzylamines, or other amine-containing fragments, researchers can rapidly synthesize a diverse set of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Caption: SₙAr reaction of the title compound.

Safety & Handling

Proper laboratory practice requires a thorough understanding of the hazards associated with any chemical.

-

Hazard Classification: Acutely toxic and an eye irritant.

-

GHS Hazard Codes: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).

-

Precautionary Measures:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling Recommendations:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Conclusion

This compound is a quintessential example of a strategic molecular building block. While not possessing inherent biological activity of major note itself, its true power is unlocked through the SₙAr reactivity of its C2-chloro group. The synthetic accessibility, combined with the pharmacologically relevant dimethoxyquinoline core, makes it an indispensable tool for medicinal chemists. Its effective use enables the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery, particularly in areas like oncology where kinase inhibition remains a critical therapeutic strategy.

References

-

Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, E67(11), o3012. Available from: [Link]

-

Lv, P., Wang, L., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1016-1022. Available from: [Link]

-

Lacerda, R. B., da Silva, L. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 6021. Available from: [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Available from: [Link]

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Available from: [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025). ResearchGate. Available from: [Link]

-

4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. Available from: [Link]

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.

Sources

2-Chloro-6,7-dimethoxy-4-methylquinoline molecular weight

An In-depth Technical Guide to 2-Chloro-6,7-dimethoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, outline a robust synthetic pathway with detailed experimental protocols, and discuss its potential applications as a key building block for complex therapeutic agents. This document is intended to serve as a vital resource for researchers engaged in the synthesis and application of novel quinoline-based molecules.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The specific compound, this compound, combines this valuable quinoline core with key substituents that make it a highly versatile synthetic intermediate.

The chlorine atom at the 2-position is a reactive handle, amenable to nucleophilic substitution reactions, allowing for the facile introduction of various side chains and pharmacophores. The dimethoxy groups at the 6- and 7-positions are common features in many kinase inhibitors, where they often occupy solvent-exposed regions or form crucial hydrogen bonds within the ATP-binding pocket of enzymes like c-Met.[1] The methyl group at the 4-position can provide steric bulk and influence the molecule's overall conformation. Consequently, this compound is an ideal starting point for developing targeted therapies, particularly in oncology.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 237.68 g/mol | |

| Molecular Formula | C₁₂H₁₂ClNO₂ | |

| CAS Number | 697793-63-8 | |

| Appearance | Solid | |

| InChI Key | JWSDOYINPAVDIM-UHFFFAOYSA-N | |

| SMILES String | ClC1=NC(C(C(C)=C1)=C2)=CC(OC)=C2OC |

Synthesis and Characterization

The synthesis of substituted quinolines is a well-established field in organic chemistry. A common and effective strategy involves the cyclization of appropriately substituted anilines. The following protocol describes a plausible and robust pathway for the synthesis of this compound, adapted from established methodologies for similar quinoline structures.[2][3]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available dimethoxyaniline, proceeding through a cyclization to form the core quinoline ring, followed by chlorination.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Chlorination Step

This protocol details the critical final step: the conversion of the quinolin-2-ol intermediate to the target 2-chloroquinoline.

Expertise & Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a dehydrating agent and a chloride source, effectively converting the hydroxyl group of the quinolin-2-ol (which exists in tautomeric equilibrium with the 2-quinolone) into a chloro group. The reaction is typically run neat or with a high-boiling solvent under reflux to ensure it proceeds to completion.

Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 6,7-Dimethoxy-4-methylquinolin-2-ol (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The excess POCl₃ serves as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Caution: This is a highly exothermic reaction.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until pH > 8. The product will typically precipitate as a solid. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing the number of protons, their chemical environment, and their connectivity. Expect characteristic peaks for the methyl group, the two methoxy groups, and the aromatic protons on the quinoline core.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The presence of a characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) provides definitive evidence of its incorporation.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule. Key stretches would include C-Cl, C-O (ether), and aromatic C=C and C-H bonds.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.

Scaffold for Kinase Inhibitors

The chlorine at the 2-position is a key functional group for derivatization. It can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles in SₙAr (Nucleophilic Aromatic Substitution) reactions. This allows for the introduction of various side chains designed to target the active site of protein kinases. For instance, reaction with anilines can yield 4-anilinoquinoline derivatives, a class of compounds known to include potent inhibitors of the c-Met tyrosine kinase, which is implicated in various cancers.[1]

Sources

An In-depth Technical Guide to the Structure, Synthesis, and Chemical Profile of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Foreword for the Research Professional

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a privileged structure, celebrated for its versatile pharmacological activities.[1][2] This guide focuses on a specific, yet under-documented derivative: 2-Chloro-6,7-dimethoxy-4-methylquinoline . While this compound is commercially available (CAS 697793-63-8), a comprehensive survey of public-domain literature and patents reveals a scarcity of detailed experimental data.

This document, therefore, transcends a simple data sheet. It is structured as a technical guide grounded in established chemical principles to empower researchers. We will construct a plausible and robust synthetic pathway, predict its spectral characteristics, and discuss its reactivity. This approach is designed to provide you, the research scientist, with a solid theoretical and practical framework to synthesize, characterize, and utilize this compound in your research endeavors, even in the absence of extensive prior art.

Molecular Structure and Chemical Identity

This compound possesses a core quinoline (1-azanaphthalene) heterocyclic system. The key functional groups are strategically positioned: a chloro group at the C2 position, a methyl group at C4, and two methoxy groups at C6 and C7.

Figure 1: Chemical Structure of this compound.

The electron-donating methoxy groups on the benzene ring and the electron-withdrawing chloro group on the pyridine ring create a unique electronic profile, making this molecule a versatile intermediate for further chemical modifications.

| Identifier | Value | Source |

| CAS Number | 697793-63-8 | [1][3][4] |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 237.68 g/mol | [3][4] |

| Canonical SMILES | CC1=CC(Cl)=NC2=CC(OC)=C(OC)C=C12 | [3] |

| MDL Number | MFCD09055412 | [1] |

Proposed Synthetic Pathway: A Logic-Driven Approach

A robust and logical approach to synthesize this compound involves a three-step sequence starting from the readily available 3,4-dimethoxyaniline. This pathway leverages the Combes quinoline synthesis to construct the core heterocyclic system.[5][6][7]

Figure 2: Proposed Synthetic Workflow.

Step 1: Combes Quinoline Synthesis to form 2-Hydroxy-4-methyl-6,7-dimethoxyquinoline

Causality: The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[6] In this case, 3,4-dimethoxyaniline reacts with acetylacetone. The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration to yield the quinoline core.[8] The use of a strong acid like sulfuric acid or polyphosphoric acid (PPA) is crucial for catalyzing both the initial condensation and the subsequent cyclization.[5]

Self-Validating Protocol:

-

Reaction Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethoxyaniline (1.0 eq).

-

Reagent Addition: Slowly add acetylacetone (1.1 eq) to the aniline.

-

Catalyst Introduction: Carefully, and with cooling, add concentrated sulfuric acid (or PPA) in sufficient quantity to act as both catalyst and solvent.

-

Thermal Cyclization: Heat the reaction mixture, typically between 100-130°C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The acidic solution is then neutralized with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

-

Purification: The crude solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) will yield the purified 2-hydroxy-4-methyl-6,7-dimethoxyquinoline. This intermediate exists in tautomeric equilibrium with its 2-quinolinone form.

Step 2: Chlorination of the 2-Quinolinone Intermediate

Causality: The hydroxyl group at the C2 position of the quinolinone is readily converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10] This reaction is a standard method for converting 2-pyridones and their benzo-fused analogs into the more reactive 2-chloro derivatives. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[11]

Self-Validating Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 2-hydroxy-4-methyl-6,7-dimethoxyquinoline (1.0 eq).

-

Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent. A co-solvent like toluene or acetonitrile can also be used. A small amount of a tertiary amine base like N,N-dimethylaniline may be added to facilitate the reaction.

-

Thermal Reaction: Heat the mixture to reflux (approx. 106°C for neat POCl₃) for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer present.

-

Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto a mixture of crushed ice and a base (e.g., aqueous sodium carbonate or ammonia) to neutralize the acidic byproducts and precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Predicted Spectral Characteristics and Reactivity

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Two singlets for the aromatic protons on the benzene ring (H-5 and H-8).- A singlet for the aromatic proton at the C3 position.- A singlet for the C4-methyl group protons (likely around δ 2.5-2.7 ppm).- Two distinct singlets for the two methoxy group protons (likely around δ 3.9-4.1 ppm). |

| ¹³C NMR | - Resonances for 12 distinct carbon atoms.- Signals for the two methoxy carbons (around δ 56 ppm).- A signal for the methyl carbon (around δ 18-20 ppm).- Aromatic and heteroaromatic carbons in the δ 100-160 ppm range, with the C-Cl carbon appearing downfield. |

| Mass Spec (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 238.06, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% intensity of M). |

| IR Spectroscopy | - C-Cl stretching vibrations (around 1000-1100 cm⁻¹).- C-O (methoxy) stretching bands.- Aromatic C=C and C=N stretching vibrations (in the 1450-1650 cm⁻¹ region).- C-H stretching from aromatic, methyl, and methoxy groups. |

Chemical Reactivity Insights

The reactivity of this compound is dictated by its functional groups:

-

The 2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SₙAr). The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.[13][14] This makes the molecule an excellent building block for creating libraries of 2-substituted quinoline derivatives for biological screening.

-

The Quinoline Nitrogen: As a weak base, the nitrogen atom can be protonated or alkylated. It can also act as a directing group in certain reactions.

-

The Aromatic Ring: The benzene portion of the ring system, activated by two electron-donating methoxy groups, is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). The positions ortho and para to the methoxy groups are the most likely sites of reaction, although steric hindrance from the fused ring system will influence regioselectivity.

Potential Applications in Research and Development

Given the pharmacological importance of the quinoline scaffold, this compound serves as a valuable intermediate in drug discovery. Its derivatives could be investigated for a range of biological activities, including but not limited to:

-

Anticancer Agents: Many substituted quinolines are known to act as kinase inhibitors.[15]

-

Antimalarial and Antiparasitic Compounds: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[1]

-

Antibacterial and Antifungal Agents: The scaffold is present in numerous compounds with antimicrobial properties.[2]

-

Neuroprotective Agents: Certain quinoline derivatives have shown potential in treating neurodegenerative diseases.[2]

The ability to easily modify the C2 position makes this molecule a prime candidate for generating novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 22, 2026, from [Link]

-

Song, D., et al. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Retrieved January 22, 2026, from [Link]

-

Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved January 22, 2026, from [Link]

-

ACS Omega. (2026, January 22). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 22, 2026, from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.

-

ResearchGate. (2025, August 5). (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved January 22, 2026, from [Link]

-

CATO. (n.d.). 697793-63-8 this compound DTXSID60651052. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

- Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved January 22, 2026, from [Link]

-

American Chemical Society. (2026, January 10). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,.... Retrieved January 22, 2026, from [Link]

-

MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved January 22, 2026, from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved January 22, 2026, from [Link]

-

RSC Publishing. (2025, December 22). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (n.d.). Quinoline: A versatile heterocyclic. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2017, January 18). Can any one suggest an efficient method to distill POCl3 for chlorination ?. Retrieved January 22, 2026, from [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved January 22, 2026, from [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-methylquinoline(491-35-0) 1H NMR [m.chemicalbook.com]

- 4. 697793-63-8 | this compound | 697793-63-8 this compound DTXSID60651052 | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quinoline synthesis [organic-chemistry.org]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6,7-dimethoxy-4-methylquinoline: A Case of Undetermined Characteristics

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Characterizing a Novel Quinoline Derivative

In the landscape of pharmaceutical research and development, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The targeted compound of this guide, 2-Chloro-6,7-dimethoxy-4-methylquinoline, represents a specific molecular architecture with potential yet uncharacterized physicochemical properties. A thorough understanding of these properties is a critical prerequisite for its advancement in any research or drug development pipeline, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide endeavors to provide a comprehensive overview of the physical properties of this compound. However, an exhaustive search of established chemical databases and scientific literature has revealed a significant gap in publicly available data for this specific molecule. While a CAS number (697793-63-8) has been assigned to this compound, its fundamental physical constants such as melting point, boiling point, and density are not documented.[1]

Therefore, this guide will adopt a dual approach. Firstly, it will transparently address the current lack of empirical data. Secondly, it will provide a robust framework of established analytical methodologies and theoretical considerations that would be essential for any research group undertaking the task of fully characterizing this compound. This serves as a foundational blueprint for the necessary experimental work.

Part 1: Molecular Identity and Structural Elucidation

The initial step in characterizing any compound is to confirm its molecular structure and calculate its theoretical properties.

Molecular Formula: C₁₂H₁₂ClNO₂

Molecular Weight (Calculated): 237.68 g/mol

Chemical Structure:

Caption: A standard workflow for the purification of a crystalline organic compound.

Determination of Melting Point

The melting point is a fundamental physical constant that provides an indication of purity.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the purified, dry crystalline this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the expected melting point.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid. A sharp melting peak is indicative of high purity.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the chemical structure of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include singlets for the methyl and methoxy protons, and signals in the aromatic region for the quinoline ring protons.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

2. Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups. Expected characteristic peaks would include:

-

C-Cl stretching vibrations.

-

C-O stretching for the methoxy groups.

-

C=C and C=N stretching vibrations of the quinoline ring.

-

C-H stretching and bending vibrations.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Solubility Assessment

Solubility is a critical parameter for drug development and chemical synthesis.

Experimental Protocol: Equilibrium Solubility Method

-

Solvent Selection: A panel of pharmaceutically and synthetically relevant solvents should be chosen (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, toluene).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. A known volume of the supernatant is carefully removed and diluted.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Part 3: Data Summary (Hypothetical)

For the benefit of the reader and to illustrate how the data should be presented once determined, the following table provides a template for summarizing the physical properties of this compound.

| Property | Value | Method of Determination |

| Molecular Formula | C₁₂H₁₂ClNO₂ | - |

| Molecular Weight | 237.68 g/mol | Calculation |

| CAS Number | 697793-63-8 [1] | - |

| Appearance | To be determined | Visual Inspection |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

| Boiling Point | To be determined | Thermogravimetric Analysis (TGA) / Ebulliometry |

| Solubility | ||

| in Water | To be determined | Equilibrium Solubility Method with HPLC-UV |

| in Ethanol | To be determined | Equilibrium Solubility Method with HPLC-UV |

| in DMSO | To be determined | Equilibrium Solubility Method with HPLC-UV |

| ¹H NMR | To be determined | NMR Spectroscopy |

| ¹³C NMR | To be determined | NMR Spectroscopy |

| IR (KBr) | To be determined | FT-IR Spectroscopy |

| Mass Spectrum (HRMS) | To be determined | ESI-TOF or Orbitrap MS |

Conclusion

While this compound is a recognized chemical entity with a registered CAS number, its physical properties remain uncharacterized in the public domain. This technical guide has outlined the critical importance of these properties and has provided a comprehensive set of established, industry-standard protocols for their experimental determination. The successful execution of these methodologies will be essential to unlock the full potential of this compound for future research and development endeavors. It is our hope that this guide will serve as a valuable resource for the scientific community in the characterization of this and other novel chemical entities.

References

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-6,7-dimethoxy-4-methylquinoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Application

2-Chloro-6,7-dimethoxy-4-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block, or key intermediate, in the synthesis of a variety of pharmacologically active molecules, particularly small-molecule kinase inhibitors used in oncology.[1] The precise arrangement of its chloro, methoxy, and methyl groups on the quinoline scaffold makes it an ideal precursor for creating compounds that target specific signaling pathways implicated in tumor proliferation.[1]

Understanding the solubility of this compound is paramount for its effective utilization. Solubility data governs critical aspects of its application, from designing efficient synthetic reaction conditions and purification strategies to formulating it for biological screening and, ultimately, for potential therapeutic use. Inadequate solubility can lead to challenges such as poor bioavailability, inconsistent results in in vitro assays, and difficulties in formulation, thereby hindering the drug discovery and development pipeline.[2]

This guide provides a comprehensive technical overview of the known physicochemical properties of this compound that dictate its solubility. It further establishes a robust, self-validating experimental protocol for researchers to determine its solubility in various solvents, ensuring reliable and reproducible data for their specific applications.

Foundational Physicochemical Properties

The solubility of a compound is not an isolated property but rather a consequence of its fundamental molecular structure and resulting physicochemical characteristics. For this compound, the interplay of its aromatic rings, basic nitrogen atom, and various substituents defines its behavior in different solvent environments.

Core Molecular Characteristics

A summary of the key physicochemical properties is presented below. This data provides the foundational knowledge needed to predict and understand its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [3] |

| Molecular Weight | 237.68 g/mol | N/A |

| Appearance | Solid | [3] |

| Melting Point | 132 - 136 °C | [1] |

| Boiling Point | 325.197 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.265 g/cm³ (Predicted) | [1] |

| XLogP3 | 2.8 | [4] |

Causality Behind the Properties:

-

Quinoline Core and Aromaticity: The fused aromatic ring system is inherently nonpolar, suggesting a preference for solubility in organic solvents over water.

-

Nitrogen Atom (pKa): The nitrogen atom in the quinoline ring imparts basic properties. This means the compound's overall charge, and thus its aqueous solubility, is highly dependent on pH.[5][6] In acidic conditions (low pH), the nitrogen atom can become protonated, forming a cationic species that is significantly more soluble in polar, aqueous media.

-

Substituent Effects:

-

Chloro Group: The electronegative chlorine atom at the 2-position withdraws electron density and adds to the molecule's lipophilicity, generally decreasing aqueous solubility.

-

Dimethoxy Groups: The two methoxy groups at positions 6 and 7 are polar and can participate in hydrogen bonding as acceptors, which can slightly enhance solubility in polar solvents.

-

Methyl Group: The methyl group at the 4-position is nonpolar and contributes to the overall lipophilicity of the molecule.

-

-

XLogP3 (Lipophilicity): The predicted LogP value of 2.8 indicates a significant preference for a nonpolar (octanol-like) environment over a polar (water) one.[4] This value is a strong indicator that the compound will exhibit low intrinsic solubility in aqueous solutions.

-

Crystal Lattice Energy: As a solid with a relatively high melting point (132-136 °C), the molecule possesses considerable crystal lattice energy.[1] For dissolution to occur, the energy of solvation (the interaction between the solute and solvent molecules) must be sufficient to overcome this lattice energy. This is a critical barrier, especially for dissolution in non-ideal solvents.

Solubility Profile: A Practical Overview

While precise quantitative data is not exhaustively published across all solvents, a qualitative and semi-quantitative profile can be constructed based on the physicochemical properties and available data for similar structures.

Qualitative Assessment:

-

Aqueous Solubility: Expected to be very low in neutral water due to its high lipophilicity (LogP ~2.8) and solid-state nature.[4] Solubility is predicted to increase significantly in acidic aqueous buffers (e.g., pH 1-4) due to the protonation of the quinoline nitrogen.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The compound is expected to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are effective at solvating large, polarizable molecules and can disrupt the crystal lattice.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated. While these alcohols can interact with the methoxy groups, their hydrogen-bonding network is less effective at solvating the large hydrophobic core compared to polar aprotic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Poor solubility is expected. While the molecule has significant nonpolar character, the polar contributions from the nitrogen and oxygen atoms prevent favorable interactions with purely nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the "like-dissolves-like" principle, given the presence of a chlorine atom on the molecule and the ability of these solvents to interact with the aromatic system.

Authoritative Protocol for Thermodynamic Solubility Determination

To ensure the generation of high-quality, reliable data, a standardized experimental protocol is essential. The following method is based on the widely accepted Shake-Flask method , which is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[7] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured. It draws upon principles outlined in regulatory guidelines such as the OECD Test Guideline 105.[8][9][10]

Experimental Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

Step-by-Step Methodology

1. Materials and Equipment:

- This compound (purity >98%)

- Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)

- Glass vials with PTFE-lined screw caps

- Orbital shaker with temperature control

- Calibrated analytical balance

- Centrifuge

- Syringes and syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector[11][12]

- Volumetric flasks and pipettes

2. Protocol:

Conclusion

The solubility of this compound is a critical parameter dictated by its lipophilic, aromatic core and the influence of its functional groups. While inherently low in aqueous media, its solubility can be modulated by pH and is generally favorable in polar aprotic and chlorinated organic solvents. For researchers and drug developers, obtaining precise and reliable solubility data is not optional; it is a foundational requirement for success. By employing the robust, self-validating shake-flask protocol detailed in this guide, scientists can generate the high-quality data needed to make informed decisions, accelerate their research, and unlock the full potential of this valuable chemical intermediate.

References

-

Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Available at: [Link]

-

4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. Available at: [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Available at: [Link]

-

Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. (n.d.). ResearchGate. Available at: [Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Available at: [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). MDPI. Available at: [Link]

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Available at: [Link]

-

HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Available at: [Link]

-

HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Available at: [Link]

-

OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice. Available at: [Link]

-

Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (n.d.). ResearchGate. Available at: [Link]

-

Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. (n.d.). EPA NEPS. Available at: [Link]

-

Quinoline. (n.d.). Wikipedia. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]

-

Report : Determination of Water Solubility. (2017). Regulations.gov. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. This compound DiscoveryCPR 697793-63-8 [sigmaaldrich.com]

- 4. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Stability Profile of 2-Chloro-6,7-dimethoxy-4-methylquinoline: A Technical Guide for Drug Development Professionals

Introduction

2-Chloro-6,7-dimethoxy-4-methylquinoline is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The stability of a potential drug candidate is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. A comprehensive understanding of a molecule's stability profile is therefore a non-negotiable prerequisite for its successful development. This guide provides an in-depth technical overview of the anticipated stability profile of this compound, offering field-proven insights into its likely degradation pathways and a robust framework for its experimental stability assessment. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related quinoline analogs to construct a predictive stability assessment. This document is intended for researchers, scientists, and drug development professionals to guide their experimental design and decision-making processes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful stability studies.

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₁₄ClNO₂ | Inferred |

| Molecular Weight | 251.71 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | [3] |

| Solubility | Expected to have low aqueous solubility, but soluble in organic solvents like DMSO and methanol. | [4][5] |

| Structure | The molecule possesses a quinoline core substituted with a chloro group at the 2-position, a methyl group at the 4-position, and two methoxy groups at the 6 and 7-positions. | [2] |

Forced Degradation Studies: A Proactive Approach to Unveiling Stability Liabilities

Forced degradation, or stress testing, is the cornerstone of a robust stability program.[6][7] By subjecting the molecule to conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation pathways and develop analytical methods capable of detecting and quantifying any degradation products.[6]

Hydrolytic Degradation

Causality: The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, particularly by water, leading to hydrolysis. This reaction is often catalyzed by acid or base. The electron-donating methoxy groups on the benzene ring portion of the quinoline may slightly modulate the reactivity of the chloro group.

Anticipated Degradation Product: The primary hydrolytic degradant is expected to be 6,7-dimethoxy-4-methylquinolin-2(1H)-one.

Experimental Protocol:

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a series of aqueous solutions covering a range of pH values:

-

0.1 N HCl (acidic)

-

Purified Water (neutral)

-

0.1 N NaOH (basic)

-

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours). A parallel set of samples should be stored at a lower temperature (e.g., 4°C) as controls.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

-

Analysis: Immediately neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to prevent further degradation.

Oxidative Degradation

Causality: The quinoline ring system, particularly the electron-rich benzene ring due to the methoxy groups, can be susceptible to oxidation. The methyl group at the 4-position could also be a site of oxidation. Common laboratory oxidizing agents like hydrogen peroxide are used to simulate oxidative stress.

Anticipated Degradation Products: Potential oxidative degradation products could include N-oxides, hydroxylation of the aromatic ring, or oxidation of the methyl group to a hydroxymethyl or carboxylic acid functionality.

Experimental Protocol:

-

Preparation of Solution: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute with an aqueous solution containing a low concentration of hydrogen peroxide (e.g., 3-30%).

-

Incubation: Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light. A control sample without hydrogen peroxide should be prepared and stored under the same conditions.

-

Sampling and Analysis: Withdraw aliquots at appropriate time points and analyze directly by HPLC.

Photolytic Degradation

Causality: Many aromatic and heterocyclic compounds absorb UV and visible light, which can lead to photochemical degradation. The quinoline ring system is known to be photoreactive. The presence of a chlorine atom can sometimes lead to photolytic cleavage of the C-Cl bond.

Anticipated Degradation Products: Photodegradation can lead to a variety of products, including dehalogenated derivatives and products of ring cleavage or rearrangement.

Experimental Protocol (as per ICH Q1B guidelines): [8][9]

-

Sample Preparation: Expose the solid drug substance and a solution of the compound in a photochemically inert solvent (e.g., acetonitrile/water) to a light source.

-

Light Exposure: Irradiate the samples with a light source capable of emitting both UV and visible light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[10]

-

Control Samples: Protect identical samples from light by wrapping them in aluminum foil and store them under the same temperature and humidity conditions to serve as dark controls.

-

Analysis: Analyze the exposed and control samples by HPLC at appropriate time points.

Thermal Degradation

Causality: High temperatures can provide the necessary activation energy for degradation reactions. The stability of the compound in the solid state at elevated temperatures is a critical parameter.

Anticipated Degradation Products: Thermal degradation can lead to a variety of products, often through complex reaction pathways. It is essential to characterize any significant degradants.

Experimental Protocol:

-

Sample Preparation: Place the solid drug substance in a controlled temperature and humidity chamber.

-

Incubation: Expose the sample to a high temperature (e.g., 105°C) for a defined period (e.g., 24-72 hours).

-

Analysis: At specified time points, dissolve the solid sample in a suitable solvent and analyze by HPLC.

Anticipated Degradation Pathways

Based on the chemical structure and literature on related quinoline derivatives, the following degradation pathways are anticipated.

Caption: Anticipated degradation pathways of this compound.

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[11]

Method Development Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended HPLC Parameters (Starting Point)

| Parameter | Recommendation | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like quinolines. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 10-90% B over 20 minutes | A good starting point to elute both the parent compound and potential degradants. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection | UV at 254 nm and 320 nm | Quinoline systems typically have strong absorbance in the UV region. |

| Injection Volume | 10 µL | A standard injection volume. |

Recommendations for Storage and Handling

Based on the predicted stability profile, the following recommendations are provided for the storage and handling of this compound:

-

Storage: The solid compound should be stored in a well-closed container, protected from light, at a controlled room temperature or refrigerated (2-8°C) to minimize thermal degradation.

-

Handling: When preparing solutions, use freshly prepared solvents and protect the solutions from light, especially if they are to be stored for any length of time. Avoid exposure to strong oxidizing agents and extremes of pH.

Conclusion

This technical guide provides a comprehensive, albeit predictive, stability profile of this compound. By understanding the potential degradation pathways and employing the robust experimental and analytical strategies outlined herein, researchers and drug development professionals can proactively address stability challenges, ensuring the development of a safe, effective, and stable pharmaceutical product. The principles and methodologies described are grounded in established scientific literature and regulatory expectations, providing a solid foundation for the stability assessment of this promising molecule.

References

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- Wikipedia. (2024, January 12). 2-Chloroquinoline.

- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.

- Royal Society of Chemistry. (n.d.). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- PubMed. (n.d.). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation.

- PubMed Central. (n.d.). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity.

- PubMed Central. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

- ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline.

- MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.

- MDPI. (2024, December 13). Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment.

- ResearchGate. (2026, January 8). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.

- ResearchGate. (2025, August 10). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- PubMed. (2020, December 10). A state-of-the-art review of quinoline degradation and technical bottlenecks.

- MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.

- Royal Society of Chemistry. (2025, December 22). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones.

- Organic Syntheses Procedure. (n.d.). lepidine.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- ChemicalBook. (n.d.). 2-Chloro-4-amino-6,7-dimethoxyquinazoline.

- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.

- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

- PubMed. (1989, November). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1.

- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.